molecular formula C13H19NO B1385820 Cyclopropylmethyl-(4-ethoxybenzyl)amine CAS No. 1019538-85-2

Cyclopropylmethyl-(4-ethoxybenzyl)amine

Cat. No. B1385820
CAS RN: 1019538-85-2
M. Wt: 205.3 g/mol
InChI Key: FKIQJCVSMCRUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmethyl-(4-ethoxybenzyl)amine is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They can engage in hydrogen bonding with water, making low molar mass amines quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Scientific Research Applications

Intramolecular Cyclopropanation and C-H Insertion Reactions

Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts, serving as precursors for metal carbenoids. These carbenoids are pivotal in cyclopropanation and C-H insertion reactions, leading to the synthesis of heterocycles and carbocycles with potential applications in developing pharmaceuticals and materials with unique properties. This approach offers an advantageous route to access variously substituted cyclopropyl-containing compounds, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction (Archambeau et al., 2015).

Antimicrobial Agents Synthesis

Cyclopropylmethyl-(4-ethoxybenzyl)amine derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds, including 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, showed potent antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Raju et al., 2010).

Organic Synthesis and Material Science

Cyclopropyl groups are instrumental in organic synthesis, facilitating the construction of molecules with complex architectures. For example, the synthesis of cyclopropyl amines and cyclopropanols via reactions with enamines and trimethylsilyl enol ethers demonstrates the versatility of cyclopropyl groups in generating compounds with potential applications in material science and organic chemistry (Kadikova et al., 2015).

Biochemical Analysis

Biochemical Properties

Cyclopropylmethyl-(4-ethoxybenzyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s cyclopropyl group is known to participate in cyclopropanation reactions, which are catalyzed by enzymes such as cyclopropanases . These enzymes facilitate the formation of cyclopropane rings, which are essential for the biological activity of many natural products. Additionally, this compound can interact with biogenic amines, which are low molecular weight organic nitrogen compounds involved in various physiological functions . The interactions between this compound and these biomolecules can influence the compound’s role in metabolic processes and its potential pharmacological effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the activity of enzymes involved in the synthesis and degradation of biogenic amines, thereby impacting neurotransmitter levels and signaling pathways . Additionally, the compound’s interactions with cellular proteins can lead to changes in gene expression, which may alter cellular responses to external stimuli and affect overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group can form covalent bonds with specific amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, which may undergo degradation under certain conditions Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, this compound can cause toxic or adverse effects, including disruptions in neurotransmitter levels and enzyme activity. Threshold effects observed in these studies highlight the importance of dosage optimization for the compound’s potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with biogenic amines and their associated metabolic pathways can influence the synthesis and degradation of neurotransmitters, impacting overall cellular metabolism . Additionally, this compound may affect the activity of enzymes involved in the biosynthesis of cyclopropane-containing natural products, further contributing to its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound within tissues is also affected by its chemical properties, such as solubility and stability, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-cyclopropyl-N-[(4-ethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIQJCVSMCRUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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